molecular formula C37H50O20 B1250843 Incanoside E

Incanoside E

Cat. No.: B1250843
M. Wt: 814.8 g/mol
InChI Key: HHYPJHIDSAPPCM-FFYOSCRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incanoside E is a phenylethanoid glycoside first isolated from Caryopteris incana (Thunb.) Miq., a plant traditionally used in herbal medicine. Structurally, it is characterized by a 1-O-(3-methoxy-4-hydroxyphenyl)ethyl moiety linked to a trisaccharide chain composed of β-D-glucopyranosyl(1→2)-α-L-rhamnopyranosyl(1→3)-4-O-feruloyl-β-D-glucopyranoside . This compound exhibits antioxidative properties, attributed to its phenolic hydroxyl groups and feruloyl ester substituents, which scavenge free radicals and mitigate oxidative stress .

Properties

Molecular Formula

C37H50O20

Molecular Weight

814.8 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C37H50O20/c1-16-26(43)29(46)34(57-36-30(47)28(45)27(44)23(14-38)53-36)37(52-16)56-33-31(48)35(51-11-10-18-5-8-20(41)22(13-18)50-3)54-24(15-39)32(33)55-25(42)9-6-17-4-7-19(40)21(12-17)49-2/h4-9,12-13,16,23-24,26-41,43-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-/m0/s1

InChI Key

HHYPJHIDSAPPCM-FFYOSCRVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Synonyms

1-O-(3methoxy-4-hydroxyphenyl)ethyl-O-beta-D-glucopyranosyl(1-->2) -alpha-L- rhamnopyranosyl(l-->3)-4-O-feruloyl-beta-D-glucopyranoside
incanoside E

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Incanoside C and D

Incanoside C, D, and E share a common trisaccharide backbone but differ in substitutions on the phenyl group:

  • Incanoside C: 3,4-Dihydroxyphenyl ethyl group.
  • Incanoside D: 3-Hydroxy-4-methoxyphenyl ethyl group.
  • Incanoside E: 3-Methoxy-4-hydroxyphenyl ethyl group .

Key Structural Differences :

Compound R₁ (Position 3) R₂ (Position 4)
Incanoside C -OH -OH
Incanoside D -OH -OCH₃
This compound -OCH₃ -OH

Functional Analogues: Ajugaside A and Angoroside C

Ajugaside A (IC₅₀: 0.328 mM) and Angoroside C (IC₅₀: ~64.50 μM) are phenylpropanoid glycosides with α-glucosidase and xanthine oxidase inhibitory activities, respectively .

Comparison of Bioactivities :

Compound Target Enzyme IC₅₀ Value Mechanism of Action
This compound Antioxidative systems Not reported Free radical scavenging
Ajugaside A α-Glucosidase 0.328 mM Competitive inhibition
Angoroside C Xanthine oxidase ~64.50 μM Mixed-type competitive

Key Observations :

  • This compound’s antioxidative activity likely stems from its phenolic structure, whereas Ajugaside A and Angoroside C target specific enzymes involved in carbohydrate metabolism and purine catabolism .
  • The absence of methoxy groups in Ajugaside A may reduce steric hindrance, enabling stronger enzyme binding compared to this compound .

Pharmacological Potential and Limitations

  • This compound: Demonstrates moderate antioxidative efficacy but lacks quantitative IC₅₀ data, limiting direct comparison with clinical antioxidants like ascorbic acid .
  • Incanoside D: Shows xanthine oxidase inhibition (IC₅₀ ~64.50 μM), suggesting that positional isomerism (methoxy vs. hydroxyl groups) significantly alters enzyme specificity .

Q & A

Q. What steps ensure reproducibility in animal models testing this compound's efficacy?

  • Follow ARRIVE 2.0 guidelines: Report strain, sex, age, and housing conditions. Use randomization for treatment allocation. Include sham-operated controls in disease models (e.g., arthritis induction). Archive protocols on platforms like protocols.io .

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